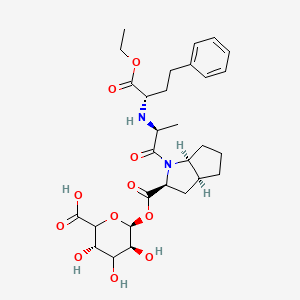

Ramipril Acyl-|A-D-glucuronide, ~ 80% By HPLC

説明

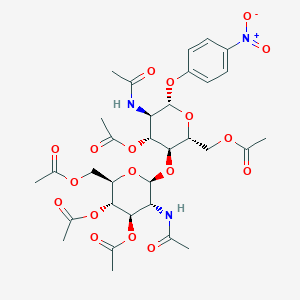

Ramipril Acyl-|A-D-glucuronide is a metabolite of ramipril . Acyl glucuronidation is the major metabolic conjugation reaction of most carboxylic acid drugs in mammals .

Synthesis Analysis

Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . The interfering products corresponded to the methylation of ramipril and ramiprilat glucuronide .Molecular Structure Analysis

The molecular formula of Ramipril Acyl-|A-D-glucuronide is C32H44N2O11 .Chemical Reactions Analysis

The exceptional but widely disparate chemical reactivity of acyl glucuronides has attracted far greater attention. Specifically, the complex transacylation and glycation reactions with proteins have provoked much inconclusive debate over the safety of drugs metabolised to acyl glucuronides .Physical And Chemical Properties Analysis

The molecular weight of Ramipril Acyl-|A-D-glucuronide is 592.6 g/mol .科学的研究の応用

Application in Bioequivalence Study

Scientific Field

Summary of the Application

Ramipril Acyl-beta-D-glucuronide is used in bioequivalence studies of Ramipril, a drug used in the management of essential hypertension .

Methods of Application

A specific, sensitive, and reproducible high-performance liquid chromatography-tandem mass spectrometric method was developed and validated for determination of ramipril in human plasma, using ramipril-d 5 as an internal standard . Ramipril and ramipril-d 5 were extracted from human plasma using solid-phase extraction .

Results or Outcomes

The method was successfully applied for the bioequivalence study of ramipril after oral administration of 2.5 mg capsule in healthy Indian volunteers .

Application in Kinetic Modelling

Scientific Field

Organic & Biomolecular Chemistry

Summary of the Application

Ramipril Acyl-beta-D-glucuronide is used in kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships .

Methods of Application

Detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides were reported .

Results or Outcomes

Differences in reactivity were observed for the individual transacylation steps between the compound series . These models may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behaviour .

Application in Drug Metabolism Studies

Scientific Field

Summary of the Application

Ramipril Acyl-beta-D-glucuronide is a labeled metabolite of Ramipril . Ramipril is an inhibitor of the angiotensin-converting enzyme (ACE) that is reported to quickly hydrolyze into the active metabolite Ramiprilat, after absorption .

Methods of Application

Studies indicate that Ramipril is a more potent inhibitor in comparison to Zofenopril . The metabolism of Ramipril also yields Ramipril diketopiperazine, Ramipril acyl glucuronide (RAM-GLU), and Ramipril N-glucuronide .

Results or Outcomes

These studies help in understanding the metabolism of Ramipril and can be useful in drug discovery for prediction of acyl glucuronide and glucoside metabolite behavior .

Application in LC-MS/MS Method Development

Scientific Field

Summary of the Application

Ramipril Acyl-beta-D-glucuronide is used in the development of a sensitive and selective analytical method for the estimation of Ramipril in human plasma .

Methods of Application

A specific, sensitive, and reproducible high-performance liquid chromatography-tandem mass spectrometric method was developed and validated for determination of Ramipril in human plasma, using Ramipril-d5 as an internal standard .

Results or Outcomes

The method was successfully applied for the bioequivalence study of Ramipril after oral administration of 2.5 mg capsule in healthy Indian volunteers .

Safety And Hazards

Acyl glucuronides, especially acyl glucuronides, were often found to be unstable in vitro and in vivo. Acyl glucuronide metabolites can convert back to the parent drugs at physiological pH through hydrolysis . Despite a large body of in vitro data on the reactions of acyl glucuronides with protein, evidence for adduct formation from acyl glucuronides in vivo is limited and potentially ambiguous .

将来の方向性

There is a need to understand the various factors that can affect the safety of acyl glucuronide-producing drugs including the rate of acyl glucuronide formation, the relative reactivity of the acyl glucuronide metabolite formed, the rate of elimination, potential proteins being targeted, and the rate of aglucuronidation . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response .

特性

IUPAC Name |

(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21?,22-,23-,24?,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZVWDOXIZGYPD-XHPMATLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@H](C([C@@H](C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858358 | |

| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ramipril Acyl-beta-D-glucuronide | |

CAS RN |

1357570-21-8 | |

| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)